molecular formula C6H15Cl2N3O B1520741 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1219158-50-5

2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1520741
M. Wt: 216.11 g/mol
InChI Key: SGOBMRVEJGRQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(piperazin-1-yl)ethan-1-one, also known as 2-oxo-2-(1-piperazinyl)ethanamine, is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(piperazin-1-yl)ethan-1-one is 1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antiviral Research

2-Amino-1-(piperazin-1-yl)ethan-1-one derivatives have been studied for their potential as antiviral agents, particularly against HIV. Research involving the synthesis of piperazinyl-nitroimidazole derivatives showed promising results in anti-HIV-1 and anti-HIV-2 activities, indicating the compound's potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial and Antifungal Activities

The compound's derivatives have also been explored for their antimicrobial and antifungal properties. For instance, novel multifunctional ligands incorporating 2-chloro-3-amino-1,4-naphthoquinone and piperazine showed strong fluorescence emission and exhibited broad-spectrum antimicrobial activity against several pathogens, revealing potential as superior antibacterial agents compared to conventional drugs (Verma & Singh, 2015).

Antitumor Applications

Research into piperazine-based tertiary amino alcohols and their dihydrochlorides has highlighted their impact on tumor DNA methylation processes in vitro. This indicates a potential application in anticancer strategies, particularly in influencing genetic regulation within tumor cells (Hakobyan et al., 2020).

Synthetic Applications in Organic Chemistry

Beyond biomedical applications, 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride and its derivatives have been utilized in the synthesis of various organic compounds. For example, they've been involved in the preparation of 2,4-diamino-6,7-dimethoxyquinazolines as alpha 1-adrenoceptor antagonists, highlighting the compound's versatility in creating pharmacologically active molecules (Campbell et al., 1987).

Luminescence and Photo-induced Electron Transfer

Piperazine substituted naphthalimides have been synthesized and their luminescent properties studied, revealing potential applications in fluorescence and photo-induced electron transfer processes. This opens avenues in the development of novel photonic materials and sensors (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

2-amino-1-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-5-6(10)9-3-1-8-2-4-9;;/h8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOBMRVEJGRQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride
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